4-(Chloromethyl)pyrimidine

Description

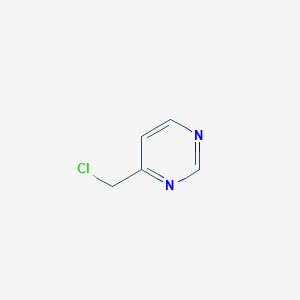

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROGQTWAAJTEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519766 | |

| Record name | 4-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-81-1 | |

| Record name | 4-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)pyrimidine: Properties, Synthesis, and Applications

Introduction

4-(Chloromethyl)pyrimidine stands as a pivotal heterocyclic intermediate, extensively utilized by researchers, medicinal chemists, and professionals in drug development. Its unique structural motif, featuring a reactive chloromethyl group appended to a pyrimidine ring, renders it an invaluable building block for the synthesis of a diverse array of complex molecules with significant biological activities. The pyrimidine core is a ubiquitous feature in numerous pharmaceuticals, agrochemicals, and functional materials, making this compound a compound of high interest for chemical innovation.[1][2][3] This guide provides a comprehensive technical overview of its core physical and chemical properties, safe handling protocols, and its role as a versatile synthetic precursor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate the selection of appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 54198-81-1 | [4] |

| Molecular Formula | C₅H₅ClN₂ | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | Orange oil (as per one synthesis) | [5] |

| Boiling Point | 219 °C | [5][6] |

| Density | 1.241 g/cm³ | [5][6] |

| Flash Point | 107 °C | [5][6] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [5] |

Note: Specific solubility data in common laboratory solvents is not widely published. Experimental determination is recommended for specific applications.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is primarily attributed to the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.

Common transformations include:

-

Ether formation: Reaction with alcohols or phenols in the presence of a base.

-

Amine alkylation: Reaction with primary or secondary amines to yield the corresponding substituted aminomethylpyrimidines.

-

Thioether synthesis: Reaction with thiols.

-

Esterification: Reaction with carboxylates.

These reactions provide a facile entry into a diverse chemical space, enabling the generation of libraries of pyrimidine derivatives for screening in drug discovery programs.[1][2] The pyrimidine nucleus itself can undergo further functionalization, although this typically requires more forcing conditions.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 4-methylpyrimidine. One documented method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent with a radical initiator like dibenzoyl peroxide in a suitable solvent such as carbon tetrachloride.[5]

Illustrative Synthetic Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Methylpyrimidine

-

N-Chlorosuccinimide (NCS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (or a safer alternative solvent)

-

Dichloromethane (for purification)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyrimidine (1 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.5 equivalents) and a catalytic amount of dibenzoyl peroxide to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to yield this compound as an orange oil.[5]

Caption: Synthetic workflow for this compound.

Handling, Storage, and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

For long-term storage, it is recommended to store in a freezer under an inert atmosphere at -20°C.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs.[1][3] this compound serves as a crucial starting material for the synthesis of novel pyrimidine-containing compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: The pyrimidine ring is a common core in many kinase inhibitors used in oncology. The chloromethyl group allows for the introduction of various side chains to target the ATP-binding site of kinases.[1][7]

-

Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activity.

-

Antiviral Compounds: The structural similarity of the pyrimidine ring to nucleobases makes it a key component in the design of antiviral drugs.

The ability to easily generate diverse libraries of compounds from this compound makes it an invaluable tool in structure-activity relationship (SAR) studies.

Caption: Applications of this compound in synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its favorable reactivity, coupled with the biological significance of the pyrimidine core, ensures its continued importance in the development of novel therapeutic agents and functional materials. A comprehensive understanding of its physical properties, chemical reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H5ClN2 | CID 13123553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 4-(chloromethyl)- (9CI) | 54198-81-1 [amp.chemicalbook.com]

- 6. 54198-81-1 CAS MSDS (Pyrimidine, 4-(chloromethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin of Pyrimidine-Based Drug Discovery: An In-depth Technical Guide to 4-(Chloromethyl)pyrimidine

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(chloromethyl)pyrimidine, a critical building block in contemporary medicinal chemistry. We will delve into its nuanced chemical structure, bonding characteristics, and reactivity, offering field-proven insights for its strategic application in the synthesis of high-value pharmaceutical compounds. This document moves beyond a simple recitation of facts to explain the causality behind its utility, empowering researchers to leverage this versatile intermediate to its full potential.

Molecular Architecture and Electronic Landscape of this compound

This compound, with the molecular formula C₅H₅ClN₂, is a heterocyclic compound featuring a pyrimidine ring substituted with a chloromethyl group at the 4-position.[1] This seemingly simple arrangement gives rise to a unique electronic and structural profile that is central to its synthetic utility.

Structural and Bonding Analysis

The core of the molecule is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This aromatic system dictates the planarity of the ring. Computational modeling using Density Functional Theory (DFT) on analogous structures, such as 4-chloro-6-(chloromethyl)pyrimidine, reveals typical C-N bond lengths in the range of 1.32-1.35 Å and C-C bond lengths between 1.38-1.42 Å, consistent with its aromatic character.[2] The chloromethyl group introduces a key reactive site. The C-Cl bond in the chloromethyl moiety is a focal point for nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54198-81-1 | [1] |

| Predicted pKa | -1.46 ± 0.18 | [3] |

| Predicted Boiling Point | 256.3 ± 25.0 °C | [3] |

| Predicted Density | 1.410 ± 0.06 g/cm³ | [3] |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and a singlet for the methylene protons of the chloromethyl group. For the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl protons appear as a singlet at approximately 4.92 ppm in DMSO-d₆.[4][5]

-

¹³C NMR: The carbon NMR would reveal distinct peaks for the pyrimidine ring carbons and the chloromethyl carbon. In the same pyrazolo[3,4-d]pyrimidine derivative, the chloromethyl carbon resonates at around 46.5 ppm.[4][5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1600-1400 cm⁻¹), and the C-Cl stretching of the chloromethyl group (around 800-600 cm⁻¹).[6]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom or the entire chloromethyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.[6]

| Spectroscopic Data for a Related Compound: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |

| ¹H NMR (DMSO-d₆, ppm): δ 4.08 (3H, s, CH₃), 4.92 (2H, s, CH₂Cl), 8.46 (1H, s, pyrazole-H)[4][5] |

| ¹³C NMR (DMSO-d₆, ppm): 34.4 (CH₃), 46.5 (CH₂Cl), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl)[4][5] |

| IR (KBr, cm⁻¹): 3125, 3030, 2977, 2950 (C-H), 1591, 1547 (C=N)[4] |

| MS (EI, m/z): 216 (M⁺), 218 (M+2), 220 (M+4)[4][5] |

Reactivity and Synthetic Applications

The synthetic value of this compound is primarily derived from the reactivity of the chloromethyl group in nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide array of nucleophiles.

Nucleophilic Substitution Reactions

The predominant reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. This involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.

Diagram 2: General Workflow for Nucleophilic Substitution

Caption: Generalized workflow for nucleophilic substitution reactions of this compound.

Application in the Synthesis of Kinase Inhibitors

While direct, one-step syntheses of major kinase inhibitors like Imatinib, Dasatinib, or Gefitinib from this compound are not the most commonly reported routes, this building block is instrumental in creating structurally related and novel kinase inhibitors. The pyrimidine core is a well-established scaffold in many approved kinase inhibitors, and the chloromethyl group provides a convenient handle to introduce various side chains that can interact with the kinase active site.

For instance, in the synthesis of Dasatinib, a dual Src/Abl kinase inhibitor, various pyrimidine derivatives are key intermediates.[7][8][9] Although the exact starting material in published syntheses may be a different substituted pyrimidine, the underlying principle of using a reactive pyrimidine scaffold remains the same. The general strategy involves the coupling of a substituted pyrimidine with other heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions. These should be adapted and optimized for specific substrates and reaction scales.

Synthesis of this compound (Illustrative Protocol)

A common method for the synthesis of (chloromethyl)heterocycles is the chlorination of the corresponding methyl-substituted precursor.

Materials:

-

4-Methylpyrimidine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyrimidine in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1-1.5 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the amine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add a solution of this compound in DMF dropwise to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-((alkylamino)methyl)pyrimidine derivative.

Safety and Handling

This compound and its analogues are reactive electrophiles and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Engage a professional hazardous waste disposal service.[11]

Conclusion

This compound is a cornerstone of modern medicinal chemistry, offering a versatile and reactive platform for the synthesis of a diverse array of biologically active molecules. Its unique structural and electronic properties, centered around the reactive chloromethyl group on the privileged pyrimidine scaffold, make it an invaluable tool for drug discovery and development. A thorough understanding of its chemical behavior, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow synthesis of imatinib by Ley and co-workers. Retrieved from [Link]

-

ProQuest. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). US8252926B2 - Process for the preparation of imatinib base.

-

New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

-

Chinese Journal of Pharmaceuticals. (2019, December 10). Improved Synthetic Process of Dasatinib. Retrieved from [Link]

- Google Patents. (n.d.). CN109503568B - Preparation method of dasatinib.

-

Lookchem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route 1 of dasatinib. Retrieved from [Link]

- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.

- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.

-

ResearchGate. (n.d.). Synthesis of gefitinib. Retrieved from [Link]

-

A New Synthesis of Gefitinib. (2018, November 14). Synlett. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 4-chloro-2-methyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bond lengths (pm) in the structures of four symmetrically independent Cu 4 OCl 6 (4-Mepy) 4 molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

Sources

- 1. This compound | C5H5ClN2 | CID 13123553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Chloro-6-(chloromethyl)pyrimidine | 85878-84-8 [smolecule.com]

- 3. 4-CHLORO-6-(CHLOROMETHYL)-PYRIMIDINE CAS#: 85878-84-8 [m.chemicalbook.com]

- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidine - ProQuest [proquest.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 8. Improved Synthetic Process of Dasatinib [cjph.com.cn]

- 9. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Chloromethyl)pyrimidine: A Cornerstone Intermediate in Medicinal Chemistry

This guide provides an in-depth exploration of 4-(chloromethyl)pyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core identifiers, physicochemical characteristics, synthesis, reactivity, and critical applications, with a focus on providing practical, field-proven insights grounded in established scientific principles.

Core Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. This compound is a reactive electrophile whose stability and handling are dictated by these core characteristics.

Identifiers and Structural Information

The unique identity of this compound is established through a combination of systematic nomenclature and registry numbers. These identifiers are crucial for unambiguous documentation and sourcing.

| Identifier | Value | Source(s) |

| CAS Number | 54198-81-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C=N1)CCl | [1] |

| InChIKey | AROGQTWAAJTEFR-UHFFFAOYSA-N | [1] |

| Synonyms | 4-Pyrimidinylmethyl chloride | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These data are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Orange oil | [2] |

| Boiling Point | 219 °C | [2][3] |

| Density | 1.241 g/cm³ | [2][3] |

| Flash Point | 107 °C | [3] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary routes, each with its own advantages depending on the available starting materials and desired scale.

Route 1: Free-Radical Chlorination of 4-Methylpyrimidine

This method leverages a free-radical halogenation of the methyl group on the pyrimidine ring. The choice of N-Chlorosuccinimide (NCS) as the chlorine source is strategic; it provides a controlled release of chlorine radicals upon initiation, minimizing over-chlorination and side reactions on the electron-deficient pyrimidine ring. Dibenzoyl peroxide serves as a classic radical initiator.

Caption: Workflow for the synthesis of this compound via free-radical chlorination.

Experimental Protocol: Chlorination of 4-Methylpyrimidine [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyrimidine (1.0 eq), N-chlorosuccinimide (1.5 eq), and a catalytic amount of dibenzoyl peroxide (0.1 eq) in a suitable solvent such as carbon tetrachloride.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound as an orange oil.[2]

Route 2: Chlorination of (Pyrimidin-4-yl)methanol

This route involves the conversion of a primary alcohol to an alkyl chloride, a classic Sₙ2-type reaction. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This method is often preferred when the corresponding alcohol is readily available.

Caption: Workflow for the synthesis of this compound from its corresponding alcohol.

Experimental Protocol: Chlorination of (Pyrimidin-4-yl)methanol (Based on analogous procedures[4])

-

Reaction Setup: Dissolve (pyrimidin-4-yl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add thionyl chloride (1.1 eq) dropwise via syringe. The use of a slight excess of thionyl chloride ensures complete conversion.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude product can then be purified by flash chromatography as described in Route 1.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. While a complete set of publicly available spectra for this compound is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and other pyrimidine derivatives.[1]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.8-5.0 ppm.[1]

-

A doublet for the proton at the C5 position of the pyrimidine ring.

-

A doublet for the proton at the C6 position.

-

A singlet for the proton at the C2 position.

-

-

¹³C NMR: The carbon NMR would display signals for the three distinct aromatic CH carbons of the pyrimidine ring, the quaternary C4 carbon, and a key upfield signal for the chloromethyl carbon (-CH₂Cl), anticipated around δ 45-47 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 128. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. Key fragmentation pathways would likely involve the loss of a chlorine radical ([M-Cl]⁺) and the loss of the entire chloromethyl group ([M-CH₂Cl]⁺).[1][5][6]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the pyrimidine-4-ylmethyl scaffold into a wide variety of molecules.

Caption: General scheme for the nucleophilic substitution of this compound.

Reactions with N-Nucleophiles (Amines)

This is one of the most common applications, forming a C-N bond crucial for many bioactive molecules. The reaction typically requires a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of N-((Pyrimidin-4-yl)methyl)aniline (Based on analogous procedures[7][8])

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the solution and stir for 15-20 minutes.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Reaction Execution: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via flash column chromatography.

Reactions with S-Nucleophiles (Thiols)

The formation of thioethers is readily achieved by reacting with thiols or their corresponding thiolates, which are excellent nucleophiles.

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)pyrimidine (Based on analogous procedures[7])

-

Thiolate Formation: Dissolve thiophenol (1.0 eq) in a solvent like ethanol. Add an aqueous solution of sodium hydroxide (1.0 eq) dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate in situ.

-

Reaction Execution: Add a solution of this compound (1.0 eq) in ethanol to the thiophenolate solution. Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Reactions with O-Nucleophiles (Phenols)

Ethers can be formed via Williamson ether synthesis by reacting with phenols in the presence of a base.

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)pyrimidine (Based on analogous procedures[4][7])

-

Reaction Setup: Suspend phenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Electrophile Addition: Add this compound (1.0 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring completion by TLC.

-

Work-up and Purification: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Applications in Drug Discovery and Development

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its ability to form key hydrogen bonds with biological targets makes it an ideal framework for inhibitor design. This compound is a key intermediate for introducing this valuable pharmacophore.

Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold is an excellent mimic of the adenine core of ATP. This compound is used to build molecules that can be further elaborated into potent kinase inhibitors. For example, it is a structural component in analogues of multi-kinase inhibitors like Dasatinib, which targets BCR-ABL and Src family kinases.[3][10][11] The synthesis of these complex molecules often involves coupling the pyrimidine moiety to other heterocyclic systems via the reactive chloromethyl handle.

Caption: Role of this compound in constructing kinase inhibitors.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a freezer (-20°C) to prevent degradation and reaction with atmospheric moisture.[2][3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile and highly valuable intermediate in organic synthesis. Its straightforward preparation and the predictable reactivity of its chloromethyl group make it an essential tool for medicinal chemists. The ability to readily introduce the privileged pyrimidine scaffold into diverse molecular architectures ensures its continued importance in the discovery and development of next-generation therapeutics, particularly in the field of kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13123553, this compound. Retrieved from [Link].

- Li, P., et al. (2018). Design, Synthesis, and Evaluation of Novel Dasatinib Analogues as Potent DDR1 and DDR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 61(23), 10594-10609.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved from [Link].

-

Thieme Chemistry (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link].

- Kim, K. E., et al. (2019). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 47(11), 1242-1252.

- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2009).

- Orlova, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253.

- Google Patents (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

Al-Ostath, A., et al. (2021). The FTIR spectra of some pyrimidine derivatives. ResearchGate. Retrieved from [Link].

- Journal of Molecular Science (2024). Synthesis and characterization of novel pyrazoline derivatives.

- Al-Tel, T. H. (2011). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 16(9), 7847-7859.

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) for Pyrimidine. Retrieved from [Link].

-

SpectraBase (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link].

- Google Patents (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.

- Andersen, K. V., et al. (2023).

- Google Patents (2012). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.

- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from an example source discussing general pyrimidine chemistry.

- Andersen, K. V., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(1), 1234-1245.

-

Organic Chemistry Portal (n.d.). Single-Step Synthesis of Pyrimidine Derivatives. Retrieved from [Link].

-

University of Wisconsin-Madison, Department of Chemistry (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved from [Link].

- Fojtíková, V., et al. (2015). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 53(11), 947-954.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Chloromethyl)pyrimidine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-(chloromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of experimentally acquired spectra in the public domain, this guide leverages predicted data from validated computational methods, alongside comparative analysis with related pyrimidine derivatives, to offer a comprehensive spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction to this compound

This compound (C₅H₅ClN₂) is a substituted pyrimidine featuring a reactive chloromethyl group at the 4-position of the pyrimidine ring. This functional group makes it a versatile intermediate for introducing the pyrimidine-4-ylmethyl moiety into a wide range of molecules, enabling the synthesis of novel compounds with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthetic applications.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons and the methylene protons of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.2 | Singlet (s) |

| H-5 | ~7.7 | Doublet (d) |

| H-6 | ~8.8 | Doublet (d) |

| -CH₂- | ~4.8 | Singlet (s) |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

Interpretation:

-

H-2: The proton at the 2-position is expected to be the most deshielded due to the influence of both adjacent nitrogen atoms, resulting in a chemical shift around 9.2 ppm.

-

H-6: The proton at the 6-position is adjacent to a nitrogen atom and is expected to have a chemical shift around 8.8 ppm.

-

H-5: The proton at the 5-position is coupled to H-6, and its chemical shift is predicted to be around 7.7 ppm.

-

-CH₂-: The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrimidine ring, leading to a singlet at approximately 4.8 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~159 |

| C-4 | ~165 |

| C-5 | ~122 |

| C-6 | ~152 |

| -CH₂- | ~45 |

Disclaimer: Predicted values are based on computational models and may vary from experimental results.

Interpretation:

-

C-2, C-4, and C-6: The carbon atoms within the pyrimidine ring are significantly deshielded due to the presence of the electronegative nitrogen atoms. C-4, being bonded to the chloromethyl group, is expected to be highly deshielded.

-

C-5: This carbon atom is predicted to have the most upfield chemical shift among the ring carbons.

-

-CH₂-: The carbon of the chloromethyl group is expected to appear around 45 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher.

-

Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~1600-1450 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450-1350 | Medium | CH₂ bending |

| ~800-600 | Strong | C-Cl stretching |

Interpretation:

-

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

The aliphatic C-H stretching from the methylene group should appear around 2950-2850 cm⁻¹.

-

Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=N and C=C bond stretching within the pyrimidine ring.

-

A medium intensity band corresponding to the bending vibration of the CH₂ group is expected between 1450-1350 cm⁻¹.

-

A strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Background Correction: Perform a background scan prior to the sample analysis to subtract the atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak for this compound (C₅H₅ClN₂) is expected at m/z 128. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 130 with about one-third the intensity of the M⁺ peak.

-

Key Fragmentation Patterns: The fragmentation of this compound is likely to proceed through the loss of the chloromethyl group or a chlorine radical.

-

[M-Cl]⁺: Loss of a chlorine radical would result in a fragment at m/z 93.

-

[M-CH₂Cl]⁺: Loss of the chloromethyl radical would lead to the pyrimidine cation at m/z 79.

-

Caption: Predicted mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a small organic molecule is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data remains scarce, the computational predictions for ¹H NMR, ¹³C NMR, IR, and MS, supported by the analysis of related compounds, offer a robust framework for the structural characterization of this important synthetic intermediate. Researchers and scientists can utilize this guide as a reference for confirming the identity and purity of this compound in their synthetic endeavors. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of organic chemistry, 71(8), 3103–3110. [Link]

4-(Chloromethyl)pyrimidine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)pyrimidine

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, featuring a pyrimidine core functionalized with a reactive chloromethyl group, renders it an essential intermediate for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors. The pyrimidine scaffold is a recurring motif in numerous biologically active compounds, and the chloromethyl moiety provides a convenient handle for introducing various substituents through nucleophilic substitution reactions.[1]

The inherent reactivity of the chloromethyl group, while synthetically advantageous, also presents significant challenges regarding the compound's stability and storage. Improper handling and storage can lead to degradation, compromising sample integrity, and impacting the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 54198-81-1 | [2][3] |

| Molecular Formula | C₅H₅ClN₂ | [2][3] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids or oils. | [4] |

| Boiling Point | 219 °C | [2] |

| Density | 1.241 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of the chloromethyl group, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring increases the electrophilicity of the benzylic-like carbon, making it prone to substitution reactions.[5]

Key Factors Influencing Stability:

-

Moisture: The presence of water can lead to hydrolysis of the chloromethyl group, yielding the corresponding 4-(hydroxymethyl)pyrimidine. This is a common degradation pathway for chloromethylated heteroaromatic compounds.[6] The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Temperature: Elevated temperatures can accelerate degradation processes, including hydrolysis and potential polymerization or decomposition.[7]

-

pH: The compound is expected to be more stable under acidic conditions, where the pyrimidine nitrogen atoms may be protonated, further increasing the electron-withdrawing effect but potentially slowing down reactions with external nucleophiles. Conversely, basic conditions can promote nucleophilic attack by hydroxide ions or other nucleophiles.

Potential Degradation Pathways:

The primary degradation pathway for this compound is hydrolysis. Other potential reactions include substitution with other nucleophiles that may be present as impurities.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The consensus from multiple suppliers and safety data sheets points to the following storage recommendations:

| Condition | Temperature | Atmosphere | Duration | Rationale | Source(s) |

| Long-term | -20°C (in a freezer) | Inert (e.g., Argon, Nitrogen) | Years | Minimizes degradation from hydrolysis and thermal decomposition. The inert atmosphere prevents reactions with atmospheric moisture and oxygen. | [2][8] |

| Short-term | 2-8°C | Inert | Weeks to months | Suitable for frequently used aliquots, balancing accessibility with stability. | [9] |

Causality Behind Storage Choices:

Storing at or below -20°C significantly reduces the kinetic energy of molecules, thereby slowing down potential degradation reactions like hydrolysis. An inert atmosphere is crucial as it displaces moisture and oxygen, which can act as reactants in degradation pathways.

Handling Protocol

Due to the reactive and potentially hazardous nature of this compound and related compounds, all handling should be performed by trained personnel in a controlled laboratory environment.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure that a well-ventilated fume hood is operational. Have all necessary personal protective equipment (PPE) readily available, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Equilibration: When removing the compound from cold storage, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.

-

Dispensing: Conduct all weighing and dispensing of the compound within the fume hood. Use clean, dry spatulas and glassware to avoid introducing contaminants.

-

Inert Atmosphere: For reactions requiring anhydrous conditions, handle the compound under a stream of inert gas (e.g., argon or nitrogen).

-

Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of any waste in appropriately labeled hazardous waste containers according to institutional guidelines.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Caption: Recommended workflow for handling this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from its ability to undergo nucleophilic substitution reactions. The chloromethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles.[7]

Common Nucleophilic Substitution Reactions:

-

Amination: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) affords the corresponding 4-(aminomethyl)pyrimidines. This is a key step in the synthesis of many kinase inhibitors.[1]

-

Thiolation: Reaction with thiols, typically in the presence of a base to generate the more nucleophilic thiolate, yields 4-((alkyl/arylthio)methyl)pyrimidines.[1]

-

Alkoxylation/Hydroxylation: While hydrolysis to the alcohol is a degradation pathway, controlled reaction with alcohols or alkoxides can be used to synthesize the corresponding ethers.

General Protocol for Nucleophilic Substitution with an Amine:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) followed by a non-nucleophilic base (1.5-2.0 equivalents, e.g., K₂CO₃ or DIPEA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Procedural Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the competing hydrolysis of the starting material.

-

Inert Atmosphere: This prevents the introduction of atmospheric moisture.

-

Base: A base is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its direct reaction with the electrophilic starting material.

Conclusion

This compound is a valuable yet sensitive reagent. Its effective use in research and development is contingent upon a clear understanding of its stability and reactivity. By adhering to the stringent storage conditions of -20°C under an inert atmosphere and following meticulous handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes. This guide provides the foundational knowledge and practical steps necessary to maintain the quality of this compound for its successful application in the synthesis of novel chemical entities.

References

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Chemsrc. 2-Chloro-4-(chloromethyl)pyrimidine | CAS#:944902-31-2. [Link]

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 54198-81-1 CAS MSDS (Pyrimidine, 4-(chloromethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C5H5ClN2 | CID 13123553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine (EVT-12762481) [evitachem.com]

- 8. 54198-81-1|this compound|BLD Pharm [bldpharm.com]

- 9. 2-Chloro-4-(chloromethyl)pyrimidine | CAS#:944902-31-2 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a foundational six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1][2] Its inherent presence as a core component of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the blueprint of life, DNA and RNA.[3][4] This biological precedence has rendered pyrimidine and its derivatives a fertile ground for the design and development of novel therapeutic agents. The structural versatility of the pyrimidine nucleus allows for extensive chemical modification, enabling the generation of a vast library of compounds with a wide spectrum of biological activities.[5][6][7] This guide provides an in-depth technical exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers and drug development professionals to effectively harness the therapeutic potential of this remarkable scaffold.

Part 1: The Spectrum of Biological Activity of Pyrimidine Derivatives

The therapeutic utility of pyrimidine derivatives is remarkably broad, spanning a range of diseases. This is a direct consequence of their ability to interact with a multitude of biological targets with high specificity and affinity. The following sections will explore the key areas where pyrimidine-based compounds have made a significant impact.

Anticancer Activity: A Pillar of Modern Chemotherapy

Pyrimidine derivatives represent a cornerstone of anticancer therapy, with several clinically approved drugs, such as 5-fluorouracil and gemcitabine, testament to their efficacy.[4][8] Their anticancer effects are exerted through diverse mechanisms, primarily by interfering with nucleic acid synthesis and targeting key signaling pathways essential for cancer cell proliferation and survival.[9]

Mechanisms of Anticancer Action:

-

Inhibition of DNA and RNA Synthesis: As analogues of natural pyrimidines, these derivatives can act as antimetabolites, disrupting the synthesis of DNA and RNA, which ultimately leads to cell cycle arrest and apoptosis.[4][10]

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[9][11] By blocking these kinases, they can halt the signaling cascades that drive tumor growth and progression.

-

Topoisomerase Inhibition: Some pyrimidine derivatives can intercalate with DNA and inhibit the activity of topoisomerase IIα, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in DNA and triggers apoptotic cell death.[12][13]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with potent activity against a wide range of microbial pathogens.[5][14]

Spectrum of Antimicrobial Action:

-

Antibacterial Activity: Pyrimidine-based compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[8][15] Their mechanisms often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

-

Antifungal Activity: Several pyrimidine derivatives exhibit potent antifungal properties, with some acting as inhibitors of fungal-specific enzymes.[8]

-

Antiviral Activity: The structural similarity of pyrimidine derivatives to nucleosides makes them effective antiviral agents. They can act as chain terminators during viral DNA or RNA synthesis, thereby inhibiting viral replication.[6][16]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have shown considerable promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[17][18]

Mechanisms of Anti-inflammatory Action:

-

COX-2 Inhibition: A significant mechanism of anti-inflammatory action for many pyrimidine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[17][19]

-

Inhibition of Pro-inflammatory Cytokines: Certain pyrimidine derivatives can suppress the production and signaling of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by modulating signaling pathways like NF-κB.[18]

Part 2: Structure-Activity Relationship (SAR) - The Key to Potency and Selectivity

The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[1][20][21] The position and nature of substituents on the pyrimidine ring can dramatically influence its interaction with the target protein. For instance, the introduction of specific functional groups at the C2, C4, and C5 positions has been shown to be critical for anticancer and antimicrobial activities. A comprehensive SAR analysis, often aided by computational modeling, is a crucial step in the rational design of new and improved pyrimidine-based drugs.[20]

Part 3: Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the biological activities of pyrimidine derivatives. These protocols are designed to be robust and reproducible, providing a solid foundation for preclinical drug discovery efforts.

Anticancer Activity Assessment

3.1.1 Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells.[5][6]

-

Step 1: Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Step 2: Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Step 3: Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[6]

-

Step 4: Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

-

Step 5: Solubilization and Absorbance Reading: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.[2]

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Assessment

3.2.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[22][23]

-

Step 1: Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[22]

-

Step 2: Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate containing broth medium.

-

Step 3: Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Step 5: Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity Assessment

3.3.1 Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.[10][24]

-

Step 1: Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

-

Step 2: Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the pyrimidine derivative for 1 hour at 37°C.

-

Step 3: Infection: Infect the cell monolayers with the virus-compound mixture.

-

Step 4: Overlay and Incubation: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells. Incubate for a period sufficient for plaque formation (typically 2-5 days).

-

Step 5: Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Step 6: Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Anti-inflammatory Activity Assessment

3.4.1 COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[25][26]

-

Step 1: Reagent Preparation: Prepare the assay buffer, heme, and a solution of human recombinant COX-2 enzyme.[27][28]

-

Step 2: Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the pyrimidine derivative at various concentrations to the inhibitor wells.

-

Step 3: Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid.

-

Step 4: Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19][28]

-

Step 5: Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrimidine derivative and determine the IC₅₀ value.

Part 4: Visualization of Key Signaling Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by pyrimidine derivatives and a general workflow for their biological evaluation.

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Caption: General workflow for the biological evaluation of pyrimidine derivatives.

Conclusion: The Future of Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutics. Its proven track record in yielding clinically successful drugs, coupled with the vast potential for chemical diversification, ensures its continued prominence in drug discovery. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of their biological activities and structure-activity relationships, holds the promise of delivering next-generation medicines to address unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

-

Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Synthesis of Pyrimidine Deriv

-

Kumar, D., & Kumar, N. (2012). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 124(6), 1339-1346. [Link]

-

Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

-

Synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Classic NCI-60 Screen (Archived). (n.d.). National Cancer Institute. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules, 25(15), 3349. [Link]

-

EGFR signaling maintains de novo pyrimidine biosynthesis pathway. (n.d.). ResearchGate. [Link]

-

Sung, B., & Aggarwal, B. B. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Molecules, 15(1), 91-122. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Molecules, 19(6), 7664-7676. [Link]

-

Synthesis and characterization of new pyrimidine derivatives. (2025). ACS Fall 2025. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 365-386. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). International Journal of Research and Pharmaceutical Sciences. [Link]

-

EGFR inhibitors and their pharmacophoric features. (n.d.). ResearchGate. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(19), 6598. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2055. [Link]

-

Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.). ResearchGate. [Link]

-

A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (1993). Journal of Natural Products, 56(10), 1677-1681. [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology, 3, 136. [Link]

-

In Vitro Antiviral Testing. (n.d.). Utah State University. [Link]

-

Tizoxanide Antiviral Activity on Dengue Virus Replication. (2023). Viruses, 15(3), 717. [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. [Link]

-

Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2013). PLoS Pathogens, 9(9), e1003678. [Link]

-

NF-κB Signaling Pathway. (n.d.). Boster Biological Technology. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2012). Molecules, 17(4), 4373-4386. [Link]

-